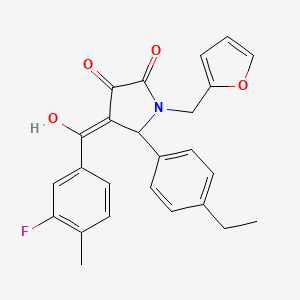

2-(4-Heptylphenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

2-(4-Heptylphenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate: belongs to the class of quinoline derivatives Quinolines are heterocyclic compounds containing a benzene ring fused to a pyridine ring

Preparation Methods

Reaction Conditions::

-

Heck Reaction: : The Heck reaction, catalyzed by palladium, can be useful for introducing aryl groups onto quinoline scaffolds. In our case, the 4-bromophenyl moiety could be incorporated using this method.

-

Oxidation and Esterification: : The 2-(4-Heptylphenyl)-2-oxoethyl group can be synthesized through oxidation of the corresponding alcohol followed by esterification with quinoline-4-carboxylic acid.

Industrial Production:: While industrial-scale production details are scarce, academic research often informs industrial processes. Optimization of these synthetic routes could lead to large-scale production.

Chemical Reactions Analysis

Reactions::

Oxidation: The quinoline ring system may undergo oxidation to form quinoline N-oxides.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Ester Hydrolysis: The carboxylate group can be hydrolyzed to the corresponding acid under acidic or basic conditions.

Palladium catalysts: for Heck reactions.

Oxidizing agents: like chromates or peroxides for oxidation.

Base-catalyzed hydrolysis: for ester cleavage.

Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Isolation and characterization would reveal the exact structures.

Scientific Research Applications

Medicinal Chemistry: Quinoline derivatives often exhibit antimicrobial, antiviral, and anticancer properties. Researchers explore their potential as drug candidates.

Fluorescent Probes: Quinoline-based dyes serve as fluorescent probes for biological imaging and diagnostics.

Material Science: These compounds contribute to materials like OLEDs (organic light-emitting diodes) and sensors.

Mechanism of Action

The exact mechanism for this compound’s effects remains elusive. It likely interacts with cellular targets, affecting signaling pathways or enzymatic processes. Further studies are needed to unravel its mode of action.

Comparison with Similar Compounds

4-bromophenyl-substituted quinolines and heptylphenyl-containing quinolines . Their unique features distinguish them from our compound.

Properties

CAS No. |

355429-27-5 |

|---|---|

Molecular Formula |

C32H32BrNO3 |

Molecular Weight |

558.5 g/mol |

IUPAC Name |

[2-(4-heptylphenyl)-2-oxoethyl] 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C32H32BrNO3/c1-3-4-5-6-7-10-23-12-14-25(15-13-23)30(35)21-37-32(36)28-20-29(24-16-18-26(33)19-17-24)34-31-22(2)9-8-11-27(28)31/h8-9,11-20H,3-7,10,21H2,1-2H3 |

InChI Key |

ZDMTUIQDAIEMOD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Chloro-2-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12035016.png)

![N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12035023.png)

![2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12035024.png)

![5-(4-tert-butylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12035035.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12035047.png)

![N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12035049.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12035061.png)

![1-hydroxy-N-isopropyl-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12035065.png)

![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12035072.png)

![2-{[6-(4-butoxyphenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide](/img/structure/B12035076.png)

![N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12035095.png)